6,7,3',4'-Tetramethoxyflavone is a flavonoid compound characterized by the presence of four methoxy groups attached to its flavone structure. This compound has gained attention due to its diverse biological activities and potential therapeutic applications. It is primarily sourced from various plants, particularly those in the genus Artemisia and other medicinal herbs.
The compound can be isolated from several plant species, including Orthosiphon stamineus and Artemisia species. These plants are traditionally used in herbal medicine, contributing to the interest in their phytochemical constituents.
6,7,3',4'-Tetramethoxyflavone belongs to the class of flavonoids, specifically the flavones, which are known for their antioxidant properties. Flavonoids are polyphenolic compounds that play critical roles in plant pigmentation and protection against UV radiation.
The synthesis of 6,7,3',4'-Tetramethoxyflavone can be achieved through various methods, primarily involving the methylation of flavonoid precursors. One common approach includes:
The molecular formula for 6,7,3',4'-Tetramethoxyflavone is . Its structure features a chromone backbone with methoxy groups at positions 6, 7, 3', and 4'.
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC
6,7,3',4'-Tetramethoxyflavone can undergo several chemical reactions:
The mechanism of action for 6,7,3',4'-Tetramethoxyflavone involves multiple pathways:
6,7,3',4'-Tetramethoxyflavone has several applications in scientific research:
CAS No.: 147568-66-9
CAS No.: 178557-21-6
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 126873-49-2